5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene
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Overview
Description
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzene ring substituted with bromine, difluoroethoxy, and difluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.
Ethoxylation: The attachment of the difluoroethoxy group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized benzene compounds.
Scientific Research Applications
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-(2,2-difluoroethoxy)-3-methylbenzene
- 5-Bromo-1-(2,2-difluoroethoxy)-3-fluoro-2-methoxybenzene
Uniqueness
Compared to similar compounds, 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Biological Activity
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a fluorinated aromatic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H5BrF4O
- Molecular Weight : 273.025 g/mol
- CAS Number : 1416360-39-8
The compound features multiple fluorine substituents on the benzene ring, which are known to enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.
Fluorinated compounds often exhibit unique interactions with biological systems due to the electronegative nature of fluorine. The presence of fluorine can alter the electronic properties of the molecule, influencing its reactivity and interactions with biomolecules. In particular, fluorinated aromatic compounds have been shown to exhibit:
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce apoptosis in cancer cells via caspase activation and cell cycle arrest mechanisms .
- Antibacterial Properties : The substitution pattern on the benzene ring significantly affects antibacterial activity. Fluorinated derivatives have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with di-fluoro substitutions exhibited higher antibacterial activities compared to their non-fluorinated counterparts .
Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT-116 (Colon Cancer) | Not specified | Induces apoptosis |
Similar Fluorinated Compound | THP-1 (Leukemia) | 0.9 | Apoptosis via caspase activation |
Benzothiazole Derivative | MCF-7 (Breast Cancer) | 1.94–3.46 | G2/M cell cycle arrest |
Antibacterial Activity
Compound | Bacteria Strain | MIC (µg/mL) | Mechanism |
---|---|---|---|
This compound | MRSA | 62.5 | Inhibition of protein synthesis |
Fluorinated Benzothiazole | E. coli | 125 | Disruption of cell membrane integrity |
Non-Fluorinated Control | E. coli | 250 | Less effective |
Case Studies
- Anticancer Efficacy in Xenograft Models : A study evaluated the efficacy of a structurally similar fluorinated compound in a nude mouse model bearing HCT-116 colon adenocarcinoma xenografts. The results indicated significant tumor reduction compared to controls treated with standard chemotherapeutics like BEZ235 .
- Antibacterial Spectrum Analysis : A comparative study on various halogenated compounds demonstrated that those with fluorine substituents exhibited superior antibacterial activity against MRSA and other strains compared to their brominated or chlorinated analogs .
Properties
CAS No. |
947534-37-4 |
---|---|
Molecular Formula |
C8H5BrF4O |
Molecular Weight |
273.02 g/mol |
IUPAC Name |
5-bromo-1-(2,2-difluoroethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-5(10)8(13)6(2-4)14-3-7(11)12/h1-2,7H,3H2 |
InChI Key |
GOMLZMRDYIKXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(F)F)F)F)Br |
Origin of Product |
United States |
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